molecular formula C10H14BrNO3 B13587615 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol

2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13587615
M. Wt: 276.13 g/mol
InChI Key: XKDHZTDZZNWGEX-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound features a bromine atom and two methoxy groups attached to a benzene ring, along with an amino group and a hydroxyl group on the ethan-1-ol chain. It is known for its potential psychoactive properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the use of the Delépine reaction, where the α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine . This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain. This interaction is thought to contribute to its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

2-amino-2-(2-bromo-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14BrNO3/c1-14-9-3-6(8(12)5-13)7(11)4-10(9)15-2/h3-4,8,13H,5,12H2,1-2H3

InChI Key

XKDHZTDZZNWGEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(CO)N)Br)OC

Origin of Product

United States

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